D-肌醇1,4,5-三磷酸钠盐

描述

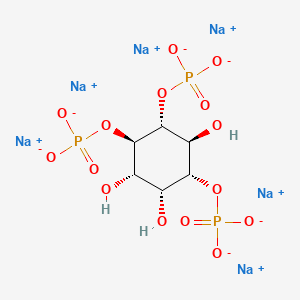

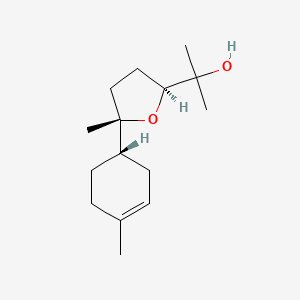

D-Myo-inositol 1,4,5-trisphosphate sodium salt, also known as Ins(1,4,5)P3, is a second messenger produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate . It binds to one of several Ins(1,4,5)P3 receptors, each containing a calcium channel domain .

Synthesis Analysis

The synthesis of D-Myo-inositol 1,4,5-trisphosphate sodium salt involves the action of phospholipase C on phosphatidyl inositol-4,5-biphosphate . This reaction results in the production of Ins(1,4,5)P3 . More detailed information about the synthesis process can be found in relevant scientific literature .

Molecular Structure Analysis

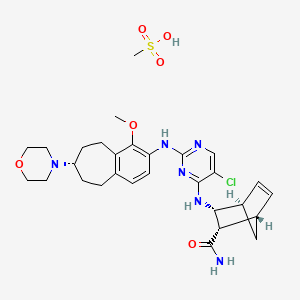

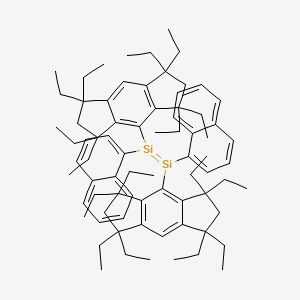

The molecular formula of D-Myo-inositol 1,4,5-trisphosphate sodium salt is C6H9Na6O15P3 . Its molecular weight is 551.99 g/mol . The InChI key for this compound is MLMBGBMAFNSCOW-PPKFVSOLSA-H .

Chemical Reactions Analysis

D-Myo-inositol 1,4,5-trisphosphate sodium salt is produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate . It binds to one of several Ins(1,4,5)P3 receptors, each containing a calcium channel domain .

Physical And Chemical Properties Analysis

D-Myo-inositol 1,4,5-trisphosphate sodium salt is a white solid . It is soluble in water . The compound is hygroscopic and should be stored at -20°C .

科学研究应用

结合特性和受体研究

- D-肌醇(1,4,5)三硫代磷酸酯,肌醇(1,4,5)三磷酸的合成类似物,与大鼠小脑膜上的特定位点以高亲和力结合。这种结合测定显示对特定5-磷酸酶具有抗性,区别于三磷酸形式,并有潜力于研究磷脂酰肌醇连接受体 (Willcocks 等人,1988).

合成和化学性质

- 探索了 D-肌醇 1,4,5-三磷酸的合成及其核磁共振光谱特性,研究结果表明合成形式和天然分离形式具有几乎相同的特性 (Reese & Ward,1987).

在细胞内信号传导中的作用

- D-肌醇 1,4,5-三磷酸作为激素动员大鼠肝脏细胞内钙的第二信使发挥关键作用,其代谢涉及不同亚细胞组分中的特定磷酸酶活性 (Seyfred 等人,1984).

- 用 D-肌醇-1,4,5-三磷酸对兔心脏进行预处理显示出心脏保护作用,表明其在通过肌醇三磷酸受体和间隙连接触发保护免受梗死面积侵害中的作用 (Przyklenk 等人,2005).

代谢途径和对钙动员的影响

- 肌醇 1,4,5-三磷酸在细胞内 Ca2+ 动员中的作用通过对受刺激中性粒细胞中其定量变化的研究得到进一步强调,证明其对钙动力学具有重大影响 (Bradford & Rubin,1986).

- 非兴奋性细胞中的肌醇磷酸-钙信号系统突出了 D-肌醇 1,4,5-三磷酸在肌肉收缩、细胞分泌和代谢等各种细胞过程中至关重要的作用 (Putney & Bird,1993).

衍生物和改性化合物

- 探索了 D-肌醇 1,4,5-三磷酸的新型 4 位修饰衍生物的合成和生物活性,提供了对这些化合物的潜在激动剂或拮抗剂活性的见解 (Bello 等人,2007).

- 肌醇三磷酸受体的肌醇基拮抗剂的开发,结合磷酸生物等排体,有助于理解受体结合和信号传导调节 (Keddie 等人,2011).

作用机制

Target of Action

The primary target of D-Myo-inositol 1,4,5-trisphosphate sodium salt is the mobilization of calcium ions from intracellular stores .

Mode of Action

D-Myo-inositol 1,4,5-trisphosphate sodium salt, a second messenger produced in cells, binds to one of several receptors, each containing a calcium channel domain . This binding stimulates the discharge of calcium from the endoplasmic reticulum .

Biochemical Pathways

D-Myo-inositol 1,4,5-trisphosphate sodium salt is produced in cells by the phospholipase C mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate . This process affects the calcium signaling pathway, leading to the mobilization of calcium ions from intracellular stores .

Result of Action

The molecular and cellular effects of D-Myo-inositol 1,4,5-trisphosphate sodium salt’s action primarily involve the increase of intracellular calcium levels . This increase in calcium levels can have various downstream effects depending on the cell type and physiological context.

Action Environment

It is known that the compound is stable for up to 3 months at -20°c following reconstitution

未来方向

属性

IUPAC Name |

hexasodium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.6Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMBGBMAFNSCOW-PPKFVSOLSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Na6O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Myo-inositol 1,4,5-trisphosphate sodium salt | |

CAS RN |

108340-81-4 | |

| Record name | D-myo-Inositol, 1,4,5-tris(dihydrogen phosphate), hexasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

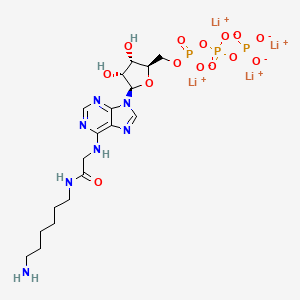

Q1: How does D-Myo-inositol 1,4,5-trisphosphate sodium salt interact with its target and what are the downstream effects in the context of cardiac tissue?

A1: While the exact target is not explicitly mentioned in this specific research paper, D-Myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) is a well-known second messenger that primarily acts by binding to the Ins(1,4,5)P3 receptor, which is a ligand-gated calcium channel located on the endoplasmic reticulum. This binding triggers the release of calcium ions (Ca2+) from the endoplasmic reticulum into the cytoplasm. The research paper demonstrates that manipulating this signaling pathway using both an agonist (D-Myo-inositol 1,4,5-trisphosphate sodium salt) and an antagonist (2-APB) mimics the cardioprotective effects of ischemic preconditioning, suggesting that modulating intracellular calcium levels plays a crucial role in this phenomenon. []

Q2: What is the role of D-Myo-inositol 1,4,5-trisphosphate sodium salt in mimicking ischemic preconditioning according to the provided research?

A2: The research demonstrates that D-Myo-inositol 1,4,5-trisphosphate sodium salt, by mimicking the biphasic Ins(1,4,5)P3 concentration changes observed during ischemic preconditioning, significantly reduces infarct size in a rabbit heart model. [] This suggests that the compound, likely through its interaction with the Ins(1,4,5)P3 receptor and subsequent modulation of intracellular calcium levels, triggers similar protective mechanisms as those activated during ischemic preconditioning.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol](/img/structure/B1516139.png)

![1,3-Dimethyl-6,7,8,10-tetrahydropurino[9,8-b]diazepine-2,4,9-trione](/img/structure/B1516158.png)